molecular formula C4H6F2O3S B13330072 3,3-Difluorocyclobutane-1-sulfonic acid

3,3-Difluorocyclobutane-1-sulfonic acid

Cat. No.: B13330072
M. Wt: 172.15 g/mol
InChI Key: FKIBBZKKKSPMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclobutane-1-sulfonic acid is a chemical compound characterized by the presence of a cyclobutane ring substituted with two fluorine atoms at the 3rd positions and a sulfonic acid group at the 1st position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclobutane-1-sulfonic acid typically involves the hydrolysis of 3,3-Difluorocyclobutane-1-sulfonyl chloride. The sulfonyl chloride precursor is reacted with water under controlled conditions to yield the sulfonic acid and hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutane-1-sulfonic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles such as alcohols, amines, or thiols, forming new C-O, C-N, or C-S bonds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of this compound and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, or thiols are used under mild to moderate conditions.

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding sulfonyl derivatives, such as alkyl or aryl sulfonates.

    Hydrolysis: The primary product is this compound, with hydrochloric acid as a byproduct.

Scientific Research Applications

3,3-Difluorocyclobutane-1-sulfonic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorine atoms. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutane-1-sulfonyl chloride: A precursor to 3,3-Difluorocyclobutane-1-sulfonic acid, used in similar chemical reactions.

    3,3-Difluorocyclobutanecarboxylic acid: Another fluorinated cyclobutane derivative with different functional groups and applications.

Uniqueness

This compound is unique due to its combination of a cyclobutane ring, fluorine atoms, and a sulfonic acid group. This structure imparts distinct chemical properties, such as high reactivity and the ability to form strong interactions with other molecules, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C4H6F2O3S

Molecular Weight

172.15 g/mol

IUPAC Name

3,3-difluorocyclobutane-1-sulfonic acid

InChI

InChI=1S/C4H6F2O3S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H,7,8,9)

InChI Key

FKIBBZKKKSPMOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.